molecular formula C5H8O5 B1260891 2-(2-Hydroxyacetyl)oxypropanoic acid

2-(2-Hydroxyacetyl)oxypropanoic acid

Cat. No.: B1260891
M. Wt: 148.11 g/mol
InChI Key: HKVBZVITUCIVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyacetyl)oxypropanoic acid is a biodegradable functional polymer synthesized from the polymerization of lactic acid and glycolic acid. This compound is widely used in pharmaceuticals and medical engineering materials due to its biocompatibility, non-toxicity, and good plasticity .

Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

2-(2-hydroxyacetyl)oxypropanoic acid

InChI

InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9)

InChI Key

HKVBZVITUCIVRZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC(=O)CO

Canonical SMILES

CC(C(=O)O)OC(=O)CO

Synonyms

Acid Polyester, Glycolic-Lactic
Dimethyldioxanedione Polymer with Dioxanedione Polymer
Dioxanedione Polymer with Dimethyldioxanedione Polymer
Glycolic Lactic Acid Polyester
Glycolic-Lactic Acid Polyester
Poly(Glycolide Lactide)Copolymer
Poly(Lactide-Co-Glycolide)
Poly(Lactide-Co-Glycoside)
Polyester, Glycolic-Lactic Acid
Polygalactin 910
Polyglactin
Polyglactin 910
Vicryl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The insulin-loaded PLGA/HP55 nanoparticles are prepared as follows: Insulin (5 mg) is dissolved into 0.1% PVA (1.0 mL, pH=2) or glycerin as an internal stabilizer to form internal water phase (W1), poly (lactic acid-co-glycolic acid) (PLGA) (100 mg) and HP55 (50 mg) are dissolved into 5 mL of an organic solvent (volume ratio of dichloromethane and acetone is 4:1 or 3:1) to form an oil phase (O), respectively. Optionally, a hydrophobic carrier is added to the oil phase (O) before pouring W1 into O. At 25° C., 1 mL W1 is poured into O, and the mixture is ultrasonic for 0.5 min at 60 W to obtain an initial W1/O emulsion. The initial emulsion is poured into an external water phase with 1.0% PVA (10 mL) (W2) quickly, and the mixture is ultrasonic for 4 min at 60 W to obtain a double W1/O/W2 emulsion. The acetone and dichloromethane in the double emulsion are eliminated totally by rotary evaporation (45° C., 451 mbar, 15 min). The residue is centrifuged (10° C., 20,000 rpm, 10 min). Finally, the pH-sensitive nanoparticles are obtained from the precipitate after at least twice of washing by distilled water and freeze drying. The molecular weight of the PVA used in the present invention is from 31,000 to 50,000 daltons. The molecular weight of the hydrophobic polymer or carrier used in the present invention is from 20,000 to 40,000 daltons.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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